3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine
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Overview
Description
OAT-2068 is a potent, selective, and orally bioavailable inhibitor of mouse chitotriosidase (mCHIT1).
Scientific Research Applications
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds structurally similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate effectiveness against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Anticancer Potential
Several 1,2,4-triazine derivatives, similar in structure to the specified compound, have been synthesized and investigated for their potential anticancer activities. Some of these derivatives displayed promising antiproliferative effects against breast cancer cells, highlighting their potential in cancer therapy (Yurttaş et al., 2014).
Neuropharmacological Properties
Compounds closely related to the specified chemical have been studied for their neuropharmacological effects. For instance, some piperazine and triazole derivatives have been evaluated for their potential as antipsychotic agents due to their affinity for certain neurotransmitter receptors (Raviña et al., 2000).
Pharmacokinetics and Drug Metabolism
Studies on compounds structurally related to the specified chemical have been conducted to understand their metabolism in biological systems. For example, the metabolism of a dopamine D4 selective antagonist in various species, including humans, was investigated to comprehend its biotransformation and potential as a treatment for schizophrenia (Zhang et al., 2000).
Solubility and Physicochemical Properties
The solubility and thermodynamics of structurally similar compounds have been explored to determine their potential in biological systems. Such studies are crucial for understanding drug delivery mechanisms and optimizing pharmaceutical formulations (Volkova et al., 2020).
properties
CAS RN |
2221950-65-6 |
---|---|
Product Name |
3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine |
Molecular Formula |
C23H36ClN7 |
Molecular Weight |
446.04 |
IUPAC Name |
3-(4-((2S,5S)-2-(4-Chlorobenzyl)-4-isobutyl-5-methylpiperazin-1-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C23H36ClN7/c1-16(2)13-30-15-21(12-18-4-6-19(24)7-5-18)31(14-17(30)3)20-8-10-29(11-9-20)23-26-22(25)27-28-23/h4-7,16-17,20-21H,8-15H2,1-3H3,(H3,25,26,27,28)/t17-,21-/m0/s1 |
InChI Key |
WHDYUSOWFWKVTD-UWJYYQICSA-N |
SMILES |
NC1=NC(N2CCC(N3[C@@H](CC4=CC=C(Cl)C=C4)CN(CC(C)C)[C@@H](C)C3)CC2)=NN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OAT-2068; OAT2068; OAT 2068 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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